4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20205966
InChI: InChI=1S/C20H25NO6/c1-7-14(21-19(24)27-20(4,5)6)18(23)25-15-9-8-13-11(2)10-16(22)26-17(13)12(15)3/h8-10,14H,7H2,1-6H3,(H,21,24)
SMILES:
Molecular Formula: C20H25NO6
Molecular Weight: 375.4 g/mol

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate

CAS No.:

Cat. No.: VC20205966

Molecular Formula: C20H25NO6

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate -

Specification

Molecular Formula C20H25NO6
Molecular Weight 375.4 g/mol
IUPAC Name (4,8-dimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C20H25NO6/c1-7-14(21-19(24)27-20(4,5)6)18(23)25-15-9-8-13-11(2)10-16(22)26-17(13)12(15)3/h8-10,14H,7H2,1-6H3,(H,21,24)
Standard InChI Key MVYMDIBQJYVXAZ-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NC(=O)OC(C)(C)C

Introduction

4,8-Dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. It features a chromenone core structure, which is a benzopyran fused with a lactone ring, and includes a butanoate ester functional group. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, enhancing the compound's stability and reactivity in various chemical reactions.

Synthesis Methods

The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves several steps:

  • Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, involving a phenol and a β-keto ester in the presence of an acid catalyst.

  • Introduction of the Butanoate Ester Group: Esterification reactions are used, where the chromen-2-one derivative is reacted with butanoic acid or its derivatives.

  • Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Chemical Reactivity

The compound can undergo various chemical reactions due to its functional groups:

  • Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions after deprotection.

Biological Activities and Applications

Compounds in the coumarin family, including 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate, are known for their diverse biological activities such as anti-inflammatory, anticoagulant, and antimicrobial effects. This compound is studied for its potential therapeutic applications, particularly in drug development as a precursor for synthesizing pharmacologically active compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate, including:

Compound NameMolecular FormulaKey Features
4-MethylcoumarinC10H8O2Simple structure; used as a fluorescent probe
UmbelliferoneC9H6O3Known for its photoprotective properties
CoumarinC9H6O2Parent structure; exhibits anticoagulant activity

These compounds highlight the diversity within the coumarin family while emphasizing the unique aspects of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate due to its specific substituents and functional groups.

Research Findings and Future Directions

Research into the specific biological activities of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is ongoing, focusing on its mechanism of action and therapeutic potential. Interaction studies are crucial for understanding how this compound interacts with biological systems, which will help establish a comprehensive understanding of its behavior in biological contexts. Future studies may explore its efficacy against various biological targets and its potential applications in medicinal chemistry.

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